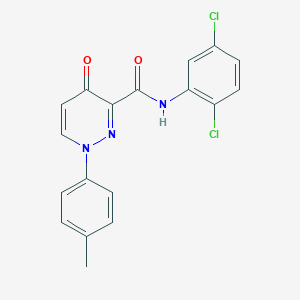

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide featuring a 2,5-dichlorophenyl group at the N1 position and a 4-methylphenyl substituent at the N3-carboxamide moiety. Its structure combines aromatic chlorination and alkylation, which may influence electronic properties, lipophilicity, and receptor-binding interactions.

Properties

Molecular Formula |

C18H13Cl2N3O2 |

|---|---|

Molecular Weight |

374.2 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H13Cl2N3O2/c1-11-2-5-13(6-3-11)23-9-8-16(24)17(22-23)18(25)21-15-10-12(19)4-7-14(15)20/h2-10H,1H3,(H,21,25) |

InChI Key |

ZAYNQKHCZZERHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways. For instance, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Neuroprotective Effects

In neuropharmacology, this compound has shown potential neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Development of Novel Materials

Beyond pharmacological applications, this compound can be utilized in the development of novel materials due to its unique chemical structure. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials with tailored properties for electronic and photonic applications .

Synthesis of Functional Polymers

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of polymers. This application is particularly relevant in industries requiring durable materials with specific performance characteristics .

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a significant dose-dependent decrease in cell viability across all tested lines. The study concluded that the compound warrants further investigation as a potential chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low micromolar concentrations, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine Carboxamides

The compound 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide () shares the pyridazine-carboxamide core but differs in substituents:

- N1 position : 3-chlorophenyl (vs. 2,5-dichlorophenyl in the target compound).

- N3-carboxamide : 2,5-dimethoxyphenyl (vs. 4-methylphenyl).

Key Implications :

- Methoxy vs. Methyl Groups : The dimethoxy substituent in the analog increases polarity and hydrogen-bonding capacity, whereas the 4-methyl group in the target compound prioritizes lipophilicity, favoring membrane permeability .

Core Structure Variations: Pyridazine vs. Naphthyridine

The N3-aryl-1-alkyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide series () replaces the pyridazine core with a naphthyridine system. For example, N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) includes:

- Core: 1,5-Naphthyridine (a bicyclic system vs. monocyclic pyridazine).

- Substituents : Bulky adamantyl and pentyl groups.

Structural and Pharmacological Data Comparison

Hypothetical Pharmacological Implications

While direct binding data are unavailable, structural trends suggest:

- Target Compound : The 2,5-dichlorophenyl group may enhance affinity for hydrophobic pockets (e.g., in enzymes or receptors), while the methyl group improves bioavailability.

- Analog () : Methoxy groups could favor interactions with polar residues in active sites, but reduced lipophilicity may limit CNS penetration.

- Naphthyridine Derivative: The bulky adamantyl group might confer selectivity for rigid binding sites, as seen in cannabinoid receptor ligands (cf. ’s discussion on steric effects in CP-55,940 binding) .

Biological Activity

N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C15H13Cl2N3O

- Molecular Weight : 314.19 g/mol

- CAS Number : 376608-73-0

The structure features a dihydropyridazine core substituted with dichlorophenyl and methylphenyl groups, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these pathogens ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy. The compound exhibited both bactericidal and fungicidal activities, as evidenced by minimum bactericidal concentrations (MBC) and minimum fungicidal concentrations (MFC) that supported its potential as an antimicrobial agent .

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies suggest that it can reduce intracellular reactive oxygen species (ROS) levels, thus providing protective effects against oxidative damage . This property is particularly relevant in the context of diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects. This is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Such activity could make it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in microbial metabolism and inflammatory pathways.

- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells, modulating signaling pathways that lead to antimicrobial and anti-inflammatory responses.

- Biofilm Disruption : It has demonstrated effectiveness in inhibiting biofilm formation by pathogens, enhancing its antimicrobial potential .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental models:

- Study on In Vivo Efficacy : In animal models of infection, treatment with the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

- Cell Culture Studies : In vitro studies using human cell lines showed that the compound could effectively reduce inflammation markers after exposure to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.